REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:11]=[C:10]([O:12][CH2:13][CH2:14][CH2:15][NH:16][C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH:9]=[C:8]([C:24](OCC)=[O:25])[N:7]=1)=O)C.[BH4-].[Na+].[Cl-].[Ca+2].[Cl-].[H][H]>C(O)C>[C:20]([O:19][C:17]([NH:16][CH2:15][CH2:14][CH2:13][O:12][C:10]1[CH:9]=[C:8]([CH2:24][OH:25])[N:7]=[C:6]([CH2:4][OH:3])[CH:11]=1)=[O:18])([CH3:23])([CH3:21])[CH3:22] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NC(=CC(=C1)OCCCNC(=O)OC(C)(C)C)C(=O)OCC
|
Name
|
|
Quantity
|
43 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
128 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
After stirring for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
was quenched with water
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
The residue was then washed into separatory funnel
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted three times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions were dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCCCOC1=CC(=NC(=C1)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: CALCULATEDPERCENTYIELD | 67.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |